molecular formula C12H22O3 B12558166 Tert-butyl 4,4-dimethyl-5-oxohexanoate CAS No. 143663-88-1

Tert-butyl 4,4-dimethyl-5-oxohexanoate

Cat. No.: B12558166
CAS No.: 143663-88-1
M. Wt: 214.30 g/mol
InChI Key: CNVQMESATZYZSG-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-dimethyl-5-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a dimethyl group, and a keto group within its molecular structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dimethyl-5-oxohexanoate can be achieved through several methods. One common approach involves the esterification of 4,4-dimethyl-5-oxohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-dimethyl-5-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 4,4-dimethyl-5-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-5-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can also be involved in redox reactions, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-methyl-3,5-dioxohexanoate
  • Tert-butyl 6-chloro-3,5-dioxohexanoate
  • Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4,4-dimethyl-5-oxohexanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both tert-butyl and dimethyl groups provides steric hindrance, influencing the compound’s reactivity and stability. Additionally, the keto group offers a site for various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

143663-88-1

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 4,4-dimethyl-5-oxohexanoate

InChI

InChI=1S/C12H22O3/c1-9(13)12(5,6)8-7-10(14)15-11(2,3)4/h7-8H2,1-6H3

InChI Key

CNVQMESATZYZSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CCC(=O)OC(C)(C)C

Origin of Product

United States

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